(4-((2-Methylbenzyl)oxy)phenyl)boronic acid
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Overview
Description
(4-((2-Methylbenzyl)oxy)phenyl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (2-methylbenzyl)oxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Methylbenzyl)oxy)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl Halide: (4-((2-Methylbenzyl)oxy)phenyl) halide
Boronic Acid: Phenylboronic acid
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Methylbenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the (2-methylbenzyl)oxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation: Phenols or quinones
Reduction: Boronate esters or boronates
Substitution: Substituted phenyl derivatives
Scientific Research Applications
(4-((2-Methylbenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-((2-Methylbenzyl)oxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of an enzyme and inhibit its activity. The boronic acid group interacts with the hydroxyl groups of the enzyme, forming a stable complex that prevents substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (2-Methylphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
- (4-Chlorophenyl)boronic acid
Uniqueness
(4-((2-Methylbenzyl)oxy)phenyl)boronic acid is unique due to the presence of the (2-methylbenzyl)oxy group, which imparts distinct electronic and steric properties. This makes it a versatile reagent in various chemical reactions and enhances its binding affinity in biological applications compared to other boronic acids .
Properties
CAS No. |
1311184-76-5 |
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Molecular Formula |
C14H15BO3 |
Molecular Weight |
242.08 g/mol |
IUPAC Name |
[4-[(2-methylphenyl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H15BO3/c1-11-4-2-3-5-12(11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9,16-17H,10H2,1H3 |
InChI Key |
VCTXLABIXPMGRX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2C)(O)O |
Origin of Product |
United States |
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